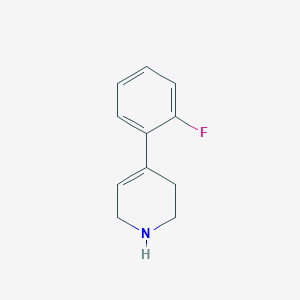

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine (4-FP-THP) is an important compound in the field of chemistry and pharmacology. It is a small molecule with four fused rings and a fluorine atom, and has been studied extensively due to its unique structure and interesting properties. 4-FP-THP has been used in a variety of applications, including drug synthesis, biological research, and laboratory experiments.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Studies

4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine (2'-F-MPTP) has been explored in the context of radiopharmaceuticals. Berridge et al. (1993) synthesized fluorine-18 labeled analogs of MPTP, including 2'-F-MPTP, to study MPTP toxicity mechanisms via positron emission tomography (PET). They found that 2'-F-MPTP could be a useful radiopharmaceutical for studying MPTP toxicity in the brain (Berridge et al., 1993).

Analgesic and Hyperglycemic Activity

Yeung et al. (1982) synthesized N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines with various aromatic substitutions, including 2-fluorophenyl, to evaluate their analgesic and hyperglycemic activities. They found that these compounds, especially N-[[(2-Fluorophenyl)-carbonyl]amino]-1,2,3,6-tetrahydropyridine, exhibited significant hyperglycemic effects (Yeung et al., 1982).

Crystallographic Analysis

Anthal et al. (2013) studied the crystal structure of compounds related to this compound, providing insights into the molecular conformation and intramolecular interactions in such molecules (Anthal et al., 2013).

Neurological Disease Research

Research on dopaminergic diseases, particularly Parkinson's disease, has used derivatives of MPTP, such as this compound. Barrio et al. (1997) discussed the use of radiofluorinated analogs like FDOPA in PET studies to investigate dopaminergic cell loss in Parkinson's disease models (Barrio et al., 1997).

Monoamine Oxidase B (MAO-B) Substrate Properties

Beeler et al. (2003) evaluated the substrate properties of beta-fluoro-4-phenyl-1,2,3,6-tetrahydropyridines, including compounds related to this compound, for monoamine oxidase B (MAO-B). This research contributes to understanding the role of electronic parameters in MAO-B catalysis (Beeler et al., 2003).

Pharmacological Properties

Chaki et al. (1999) investigated the pharmacological properties of compounds including 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridin-1-yl derivatives as CRF1 receptor antagonists. This research helps understand the role of such compounds in modulating corticotropin-releasing factor receptors (Chaki et al., 1999).

In Vitro Pharmacological Profile

Various studies, such as those by Perregaard et al. (1992) and others, have explored the in vitro pharmacological profile of derivatives of this compound, contributing to the understanding of their interaction with dopamine D-2 and serotonin 5-HT2 receptors (Perregaard et al., 1992).

Analytical Characterization

Borman et al. (2008) described the development of a liquid chromatography tandem mass spectrometry assay for the detection of FMTP (4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine) in pharmaceuticals. This work is crucial for ensuring the safety and purity of pharmaceutical products (Borman et al., 2008).

Asymmetric Synthesis

Huang et al. (2010) reported on the asymmetric synthesis of derivatives related to this compound. This contributes to the development of novel synthetic routes for such compounds (Huang et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with map kinase-activated protein kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It can be inferred that the compound interacts with its targets, potentially altering their function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with map kinase-activated protein kinases, it may influence pathways related to cell growth, differentiation, and stress response .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential targets, it may influence cellular processes such as proliferation, differentiation, and stress response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and interaction with its targets .

Análisis Bioquímico

Biochemical Properties

It’s structurally related to other fluorophenyl compounds, which have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules .

Cellular Effects

Similar fluorophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Related compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Related compounds have been shown to localize to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-5,13H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZOTHLNNPXFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)

![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)

![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)

![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)